molecular formula C21H28N4O B6782824 2-cyclopropyl-N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-2-pyrrolidin-1-ylacetamide

2-cyclopropyl-N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-2-pyrrolidin-1-ylacetamide

Cat. No.: B6782824
M. Wt: 352.5 g/mol
InChI Key: UBUMUNUYMZIRJY-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-2-pyrrolidin-1-ylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a unique structure that includes cyclopropyl groups, a benzimidazole moiety, and a pyrrolidine ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-2-pyrrolidin-1-ylacetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzimidazole intermediate, followed by the introduction of the cyclopropyl groups and the pyrrolidine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-2-pyrrolidin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-2-pyrrolidin-1-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interact with DNA or RNA, affecting cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-N-methoxy-N-methylacetamide
  • 2-cyclopropyl-1-methyl-4-nitrobenzene

Uniqueness

Compared to similar compounds, 2-cyclopropyl-N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-2-pyrrolidin-1-ylacetamide stands out due to its unique combination of cyclopropyl groups, benzimidazole moiety, and pyrrolidine ring. This structural complexity may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-cyclopropyl-N-[(1-cyclopropyl-2-methylbenzimidazol-5-yl)methyl]-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-14-23-18-12-15(4-9-19(18)25(14)17-7-8-17)13-22-21(26)20(16-5-6-16)24-10-2-3-11-24/h4,9,12,16-17,20H,2-3,5-8,10-11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUMUNUYMZIRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CC3)C=CC(=C2)CNC(=O)C(C4CC4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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